Copper selenide (Cu2Se)

Catalog No.
S1898962
CAS No.
20405-64-5
M.F
Cu2Se
M. Wt
206.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper selenide (Cu2Se)

CAS Number

20405-64-5

Product Name

Copper selenide (Cu2Se)

Molecular Formula

Cu2Se

Molecular Weight

206.06 g/mol

InChI

InChI=1S/2Cu.Se

InChI Key

KTLOQXXVQYUCJU-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Se]

Canonical SMILES

[Cu].[Cu].[Se]

The exact mass of the compound Copper selenide (Cu2Se) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(I) selenide (Cu2Se, CAS 20405-64-5) is a mixed ionic-electronic conductor (MIEC) prioritized in procurement for its high-performance, lead-free thermoelectric properties. Unlike traditional rigid-lattice materials, Cu2Se undergoes a structural transition at ~414 K to a superionic β-phase where liquid-like copper ion mobility intrinsically scatters phonons [1]. This 'phonon-liquid electron-solid' behavior yields ultralow thermal conductivity without requiring expensive, secondary nanostructuring processes [2]. For industrial buyers, Cu2Se serves as a highly processable, earth-abundant baseline compound for manufacturing mid-to-high temperature waste heat recovery modules and as a structural matrix for advanced ternary chalcogenide alloys [3].

Substituting Cu2Se with related chalcogenides or traditional thermoelectrics fundamentally compromises device efficiency and manufacturing compliance. Procuring copper(II) selenide (CuSe) alters the critical stoichiometry required for the superionic phase transition, completely negating the liquid-like copper diffusion that drives thermal suppression [1]. While copper sulfide (Cu2S) shares a similar superionic mechanism, it exhibits significantly lower electrical conductivity and a lower peak figure of merit (ZT), making it an inferior choice for high-yield power generation [2]. Furthermore, attempting to substitute with industry-standard lead telluride (PbTe) introduces severe toxicity and RoHS/REACH compliance hurdles, whereas Cu2Se provides a non-toxic, structurally stable alternative that achieves competitive ZT values at elevated temperatures [3].

Peak Thermoelectric Figure of Merit (ZT) Superiority Over Cu2S

When evaluating bulk materials for thermoelectric module production, Cu2Se demonstrates a quantitatively higher energy conversion efficiency than its sulfide counterpart. At 873 K, bulk Cu2Se synthesized via mechanochemical alloying achieves a ZT in excess of 1.2, whereas identically processed Cu2S peaks at approximately 1.07 [1]. Further optimization of Cu2Se extends its operational peak, reaching ZT values up to 1.5 at 1000 K [2].

Evidence DimensionPeak Thermoelectric Figure of Merit (ZT)
Target Compound DataZT > 1.2 at 873 K; up to 1.5 at 1000 K
Comparator Or BaselineCu2S (ZT ~ 1.07 at 873 K)
Quantified Difference12-40% higher ZT depending on temperature and optimization
ConditionsBulk polycrystalline samples synthesized via mechanochemical alloying and densified at 3 GPa

Higher ZT directly translates to greater electrical power output per unit of waste heat, justifying the selection of Cu2Se for high-efficiency thermoelectric generators.

Intrinsic Ultralow Lattice Thermal Conductivity via Superionic Transition

A primary procurement advantage of Cu2Se is its thermal behavior, which blocks heat transfer without requiring expensive nanoscale engineering. Upon transitioning to the superionic β-phase above 414 K, the liquid-like mobility of Cu ions reduces the lattice thermal conductivity of Cu2Se to an ultralow 0.4–0.6 W m⁻¹ K⁻¹ [1]. In contrast, traditional crystalline thermoelectrics like undoped PbTe exhibit thermal conductivities above 1.0 W m⁻¹ K⁻¹ at similar temperatures, necessitating complex hierarchical nanostructuring to achieve comparable thermal resistance [2].

Evidence DimensionLattice Thermal Conductivity (κ_L) at high temperatures
Target Compound Data0.4–0.6 W m⁻¹ K⁻¹ in the superionic phase
Comparator Or BaselineUndoped PbTe baseline (>1.0 W m⁻¹ K⁻¹)
Quantified Difference~50% reduction in lattice thermal conductivity without nanostructuring
ConditionsHigh-temperature measurement (>450 K) in bulk solid state

Eliminates the need for costly and difficult-to-reproduce nanostructuring processes during the manufacturing of high-performance thermoelectric modules.

Precursor Suitability for High-ZT Ternary Alloys (Cu2Se1-xSx)

For R&D and scale-up of ternary solid solutions, Cu2Se is the optimal structural matrix precursor. When Cu2Se is alloyed with sulfur (Cu2Se0.9S0.1), spontaneous in situ phase separation occurs during sintering, creating Cu2S precipitates within the Cu2Se matrix. This formulation compatibility enhances phonon scattering while maintaining high electrical transport, pushing the peak ZT to 1.43 at 773 K [1]. Using pure Cu2Se as the starting matrix is essential, as starting with Cu2S does not yield the same synergistic phase-boundary scattering effect.

Evidence DimensionPeak ZT of derived ternary alloy at 773 K
Target Compound DataCu2Se-matrix alloy (Cu2Se0.9S0.1 ZT = 1.43)
Comparator Or BaselinePure Cu2Se baseline (ZT ~ 1.0 - 1.2 at 773 K)
Quantified Difference~20-40% enhancement in ZT via sulfur alloying
ConditionsHydrothermal synthesis followed by in situ phase separation during spark plasma sintering

Proves Cu2Se is not just a standalone product, but a highly tunable precursor platform for next-generation thermoelectric material development.

Mid-to-High Temperature Thermoelectric Generators (TEGs)

Because of its superionic phase transition at ~414 K and resulting ultralow thermal conductivity, Cu2Se is procured as the core material for lead-free waste heat recovery systems operating between 450 K and 1000 K. Its intrinsic phonon-scattering eliminates the need for complex nanostructuring, streamlining the scale-up of TEG manufacturing [1].

Matrix Precursor for Advanced Ternary Chalcogenides

Cu2Se is highly utilized as a baseline matrix for developing Cu2Se1-xSx solid solutions. Its formulation compatibility allows in situ phase separation during spark plasma sintering, enabling manufacturers to engineer microstructures that push ZT values beyond 1.4 [2].

Flexible Wearable Thermoelectric Thin Films

The processability of Cu2Se makes it highly suitable for magnetron sputtering onto flexible substrates. With optimized elemental composition, Cu2Se thin films provide high electrical conductivity near room temperature, enabling conformable energy-harvesting devices for IoT sensors [3].

Exact Mass

205.77572 g/mol

Monoisotopic Mass

205.77572 g/mol

Heavy Atom Count

3

UNII

44P3QN57K9

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

20405-64-5

General Manufacturing Information

Copper selenide (Cu2Se): ACTIVE

Dates

Last modified: 08-16-2023

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